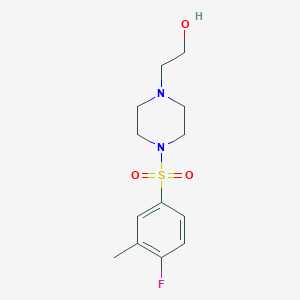

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Cyclization of 1,2-diamine derivatives with sulfonium salts : This approach yields protected piperazines .

- Ugi reaction : Useful for the synthesis of substituted piperazines .

- Ring opening of aziridines under the action of N-nucleophiles : Another method for piperazine synthesis .

- Intermolecular cycloaddition of alkynes bearing amino group : A versatile approach .

- Parallel solid-phase synthesis and photocatalytic synthesis are also employed .

Molecular Structure Analysis

Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters is a valuable transformation. In this case, catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a previously unknown transformation. The hydromethylation sequence was applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Aplicaciones Científicas De Investigación

Antiviral Activity

The indole scaffold, present in the structure of our compound, has been associated with antiviral properties. Researchers have synthesized various indole derivatives and evaluated their efficacy against viruses. For instance:

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .

Antitubercular Activity

Interestingly, our compound has been linked to antitubercular effects. Specifically, 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole exhibited significant antitubercular activity .

Chemical Biology and Drug Discovery

The presence of the sulfonyl group in the compound suggests potential applications in drug discovery. Sulfonyl compounds have found use in various therapeutic areas, including cancer, inflammation, and metabolic disorders .

Pharmacophore Development

Given the indole nucleus’s versatility, our compound could serve as a valuable pharmacophore for designing new drug candidates. By modifying its substituents, scientists may discover potent compounds for various therapeutic targets.

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol are currently unknown . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Mode of Action

It’s worth noting that compounds with similar structures have been evaluated for their anti-tubercular activity .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Compounds with similar structures have shown significant activity against mycobacterium tuberculosis h37ra .

Propiedades

IUPAC Name |

2-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O3S/c1-11-10-12(2-3-13(11)14)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKJVSXJXJYLTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B355607.png)

![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)

![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B355614.png)

![5-isopropyl-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B355616.png)

![[(2,4-Dichloro-5-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B355618.png)

![2-amino-1-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B355642.png)

![2-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B355643.png)

![Ethyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B355644.png)